2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate
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Overview
Description
2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an iodinated benzothiepin core, a piperazine ring, and an ethanol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting with the iodination of a benzothiepin precursor. This is followed by the introduction of a piperazine ring through nucleophilic substitution reactions. The final step involves the attachment of the ethanol moiety under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening for reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The iodinated benzothiepin core can be reduced to remove the iodine atom.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol moiety can yield acetaldehyde or acetic acid, while reduction of the iodinated benzothiepin core can produce a deiodinated benzothiepin derivative.
Scientific Research Applications
2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The iodinated benzothiepin core may also play a role in binding to specific proteins or enzymes, influencing their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(3-chloro-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol
- 2-[4-(3-bromo-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol
Uniqueness
The uniqueness of 2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzobbenzothiepin-6-yl)piperazin-1-yl]ethanol lies in its iodinated benzothiepin core, which imparts distinct chemical and biological properties compared to its chloro- and bromo-substituted analogs. This iodine atom can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
91528-35-7 |
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Molecular Formula |
C50H76I2N4O15S6 |
Molecular Weight |
1419.4 g/mol |
IUPAC Name |
2-[4-(3-iodo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)piperazin-1-yl]ethanol;methanesulfonic acid;hydrate |
InChI |
InChI=1S/2C23H29IN2OS.4CH4O3S.H2O/c2*1-16(2)17-3-5-23-20(14-17)21(26-9-7-25(8-10-26)11-12-27)15-18-13-19(24)4-6-22(18)28-23;4*1-5(2,3)4;/h2*3-6,13-14,16,21,27H,7-12,15H2,1-2H3;4*1H3,(H,2,3,4);1H2 |
InChI Key |
QNGOLVZOVHGRQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)I.CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=C(C=C3)I.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.O |
Origin of Product |
United States |
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